molecular formula C21H18ClN3O2S2 B2606932 N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-91-5

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2606932
CAS No.: 686771-91-5
M. Wt: 443.96
InChI Key: NSQPSRYPMQKANI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a tetrahydro ring system. The molecule features a 4-chlorophenyl acetamide group linked via a sulfanyl bridge to the pyrimidine ring, with a 4-methylphenyl substituent at position 3 of the core structure (Figure 1). This compound is synthesized through a reflux reaction of 2-chloro-N-(4-chlorophenyl)acetamide with a thienopyrimidine precursor in ethanol, yielding pale orange crystals with an 85% efficiency . Its molecular formula is C₂₂H₂₀ClN₃O₂S₂, and it is recognized by synonyms such as ZINC2719985 and MCULE-2541621024 .

Crystallographic studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal planar pyrimidine rings and intermolecular hydrogen bonding, which stabilize the crystal lattice .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQPSRYPMQKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the thienopyrimidine core with a suitable thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with 4-chlorophenyl acetic acid under conditions such as the use of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Drug Discovery

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been identified as a promising candidate in drug discovery due to its unique structure and biological activity.

Anticancer Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antibiotic .

Medicinal Chemistry

In medicinal chemistry, the modification of existing compounds to enhance their pharmacological properties is crucial. This compound serves as a scaffold for synthesizing new derivatives with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the thieno[3,2-d]pyrimidine ring can significantly influence the biological activity of the compound. By altering substituents on the aromatic rings or modifying the acetamide group, researchers can optimize the compound's therapeutic profile .

Biological Research

The compound's unique chemical structure allows it to serve as a valuable tool in biological research.

Mechanistic Studies

Understanding how this compound interacts with biological systems can provide insights into its mechanism of action. For instance, studies examining its interaction with specific enzymes or receptors can elucidate how it exerts its pharmacological effects .

Biomarker Development

This compound may also have potential in developing biomarkers for disease states or therapeutic responses. Its ability to modulate biological pathways could be harnessed to identify new biomarkers in cancer or infectious diseases .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial EfficacyShowed effectiveness against multidrug-resistant bacteria.
Study 3Structure ModificationIdentified key modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, compounds with a thienopyrimidine core can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound C₂₂H₂₀ClN₃O₂S₂ 470.00 85 >282 (decomp.) 4-Chlorophenyl, 4-methylphenyl, tetrahydro-thienopyrimidine
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) C₁₃H₁₃ClN₃O₂S 310.78 76 >282 4-Chlorophenyl, 4-methylpyrimidine
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) C₁₃H₁₁Cl₂N₃O₂S 344.21 80 230 2,3-Dichlorophenyl, 4-methylpyrimidine
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide C₂₅H₂₄ClN₃O₂S₂ 510.06 Cyclopenta-fused thienopyrimidine, 2-isopropylphenyl
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-Butylphenyl, 3-methyl, 7-phenyl

Key Observations:

Core Structure Variations: The target compound’s tetrahydro-thienopyrimidine core differs from the cyclopenta-fused thienopyrimidine in , which introduces additional ring strain and steric bulk. Compound 5.4 lacks the bicyclic thienopyrimidine system, instead featuring a simpler dihydropyrimidine ring, reducing molecular complexity and weight.

Substituent Effects: Halogenated Phenyl Groups: The 4-chlorophenyl group in the target compound and 5.4 enhances thermal stability (mp >282°C) compared to 5.6’s 2,3-dichlorophenyl group (mp 230°C), likely due to symmetrical substitution favoring crystal packing. Alkyl/Aryl Groups: The 4-butylphenyl substituent in increases hydrophobicity (MW 463.61 vs.

Synthetic Efficiency: The target compound’s 85% yield outperforms analogs like 5.4 (76%) , attributed to optimized reaction conditions (e.g., ethanol-dioxane recrystallization).

Spectroscopic and Analytical Comparisons

NMR Analysis

  • Chemical Shift Trends : In compounds with analogous pyrimidine cores (e.g., 5.4 and 5.6 ), the NHCO proton resonates at δ 10.22–10.10 ppm, consistent with the target compound’s acetamide moiety. The methyl group in 5.4 (δ 2.45 ppm) aligns with the 4-methylphenyl group in the target compound, confirming minimal electronic perturbation from the sulfanyl bridge .
  • Region-Specific Shifts: As observed in , substituents at positions 29–36 and 39–44 (analogous to the thienopyrimidine core) cause distinct δ changes. For example, the cyclopenta-fused derivative exhibits upfield shifts due to ring current effects.

Elemental Analysis

  • Compound 5.6 shows close agreement between calculated (C: 45.36%; N: 12.21%) and observed values (C: 45.29%; N: 12.23%), validating synthetic purity—a benchmark for assessing the target compound’s quality.

Functional Implications

  • Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, analogs like and demonstrate antimicrobial properties, suggesting that the thienopyrimidine scaffold with electron-withdrawing groups (e.g., Cl) may enhance target binding.
  • Solubility and Drug-Likeness : The 4-methylphenyl group in the target compound may improve lipid solubility compared to the polar dihydropyrimidine in 5.4 , aligning with Lipinski’s criteria for oral bioavailability.

Biological Activity

Overview

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine class and has garnered attention for its biological activities, particularly in cancer research.

  • Molecular Formula: C23H20ClN3O2S2
  • CAS Number: 354795-79-2
  • Molar Mass: 470.0068 g/mol

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the chlorophenyl group and a sulfanylacetamide moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit certain kinases that play critical roles in oncogenic signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Specific findings include:

  • Inhibition of Kinases:
    • The compound has been evaluated for its inhibitory effects on various kinases associated with cancer progression. For instance, it shows low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy and a target for novel therapeutic strategies .
  • Cell Line Studies:
    • In vitro studies have demonstrated that this compound can inhibit the growth of glioblastoma cell lines and reduce neurosphere formation in patient-derived glioma stem cells . The EC50 values indicate potent activity against these cancer cells while exhibiting significantly lower cytotoxicity towards non-cancerous cells.
  • Mechanistic Insights:
    • The compound's mechanism involves modulation of signaling pathways critical for cell survival and proliferation. It has been noted to induce apoptosis and inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .

Data Tables

Property Value
Molecular FormulaC23H20ClN3O2S2
Molar Mass470.0068 g/mol
CAS Number354795-79-2
Anticancer Activity (EC50)Low micromolar against AKT2
Cytotoxicity (non-cancerous cells)Significantly lower than cancer cells

Case Studies

  • Study on Glioblastoma:
    • A recent study highlighted the efficacy of this compound in inhibiting glioblastoma growth both in two-dimensional cultures and three-dimensional neurosphere models derived from primary patient samples . This suggests its potential as a therapeutic agent in treating aggressive brain tumors.
  • Kinase Inhibition Profile:
    • The compound was screened against a panel of 139 purified kinases and exhibited selective inhibition patterns. Its interaction with the AKT signaling pathway is particularly noteworthy due to the pathway's established role in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the thienopyrimidinone core. Key steps include:

  • Sulfanyl linkage formation : Reaction of 2-mercapto-thieno[3,2-d]pyrimidin-4-one with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Substituent introduction : The 4-methylphenyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Critical parameters : Reaction temperature (60–80°C), stoichiometric control of sulfhydryl groups, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How is the crystalline structure of this compound determined, and what are its implications?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Key steps:

  • Crystallization : Slow evaporation of a saturated DMSO/ethanol solution.
  • Data collection : Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXS97/SHELXL2016 for structure solution and PLATON for visualization .
    • Structural insights : Monoclinic P21/c space group with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°). Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s supramolecular assembly?

  • Analysis : SC-XRD reveals:

  • Hydrogen bonding : N–H⋯O and C–H⋯π interactions between the acetamide moiety and pyrimidine ring.
  • Stacking : Offset π-π interactions (3.8–4.2 Å) between thienopyrimidinone and chlorophenyl groups.
    • Impact : These interactions dictate solubility, melting points, and stability. Deviations in dihedral angles (e.g., 42.25° vs. 67.84° in analogs) alter packing efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for structurally similar compounds?

  • Approach :

  • Database cross-checking : Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI, CCDC 1477124).
  • Conformational analysis : Use Mercury or Olex2 to evaluate torsion angles and hydrogen-bonding patterns.
  • Validation : R-factor consistency (<0.05) and residual electron density maps to confirm disorder modeling (e.g., solvent molecules in lattice voids) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological potential?

  • Methodology :

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or FRET-based assays.
  • Modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of 4-methylphenyl) to assess activity changes.
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzyme active sites .

Experimental Design & Data Analysis

Q. What analytical techniques validate purity and structural integrity post-synthesis?

  • Techniques :

  • HPLC : C18 column, acetonitrile/water gradient (95% purity threshold).
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 499.8).
  • NMR : ¹H/¹³C NMR to verify sulfanyl linkage (δ 3.8–4.2 ppm for –S–CH₂–) and aromatic substituents .

Q. How are computational methods employed to predict physicochemical properties?

  • Tools :

  • LogP calculation : ChemAxon or ACD/Labs for partition coefficient estimation (~3.2 ± 0.3).
  • Solubility : COSMO-RS simulations in water/DMSO.
  • Thermal stability : Gaussian09 for DFT-based decomposition energy profiles .

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